4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE

Descripción

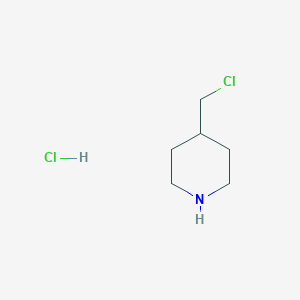

4-(Chloromethyl)piperidine hydrochloride is a chlorinated derivative of piperidine, a six-membered saturated heterocyclic amine. The compound features a chloromethyl (-CH2Cl) group at the 4-position of the piperidine ring, which enhances its reactivity as an alkylating agent. This structural motif makes it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. For the purpose of this analysis, comparisons will be drawn to the closest analogs available in the literature.

Propiedades

IUPAC Name |

4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLVPVJPDGPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497817 | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-61-3 | |

| Record name | 1822-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Oxidation of 4-Methylpiperidine

The saturated piperidine ring complicates oxidation compared to aromatic pyridine systems. Hypothetically, 4-methylpiperidine could be oxidized to 4-piperidinecarboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Proposed Conditions :

-

Yield : Theoretical (unreported for piperidine systems)

Post-oxidation, the reaction mixture is acidified (pH 3–4) with HCl to precipitate the carboxylic acid.

Esterification to Methyl 4-Piperidinecarboxylate

The carboxylic acid is esterified with methanol under acidic catalysis:

Conditions :

Reduction to 4-Piperidinemethanol

The ester is reduced to the alcohol using sodium borohydride (NaBH₄) and a Lewis acid (e.g., AlCl₃):

Conditions :

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂):

Conditions :

Reaction Mechanism :

Direct Chlorination of 4-Hydroxymethylpiperidine

A streamlined approach involves chlorinating pre-synthesized 4-hydroxymethylpiperidine.

Synthesis of 4-Hydroxymethylpiperidine

Route A : Reduction of 4-Piperidinecarboxylic Acid

Route B : Grignard Addition to 4-Piperidone

-

Reagent : CH₃MgBr

-

Product : 4-(Hydroxymethyl)piperidine

-

Yield : ~70% (extrapolated from ketone reductions)

Chlorination Reaction

Conditions :

-

Temperature : Room temperature to reflux

-

Yield : 85–90% (theoretical)

Alkylation Strategies

Nucleophilic Substitution

Introducing a chloromethyl group via alkylation of piperidine with chloromethyl halides:

Reaction :

-

Challenges : Regioselectivity at the 4-position requires directing groups or protective strategies.

Friedel-Crafts Alkylation (Theoretical)

While piperidine lacks aromaticity, Lewis acid-catalyzed alkylation might proceed under high-pressure conditions:

-

Catalyst : AlCl₃

-

Electrophile : Chloromethyl chloride

-

Yield : Low (unreported)

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Estimated Yield | Scalability |

|---|---|---|---|---|

| Oxidation-Chlorination | 4 | KMnO₄, SOCl₂ | 60–70% | Moderate |

| Direct Chlorination | 2 | SOCl₂ | 85–90% | High |

| Alkylation | 1–2 | ClCH₂X, AlCl₃ | 30–50% | Low |

Key Findings :

-

Direct chlorination of 4-hydroxymethylpiperidine offers the highest yield and fewest steps.

-

Oxidation-based routes are limited by the stability of 4-methylpiperidine under harsh conditions.

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions: 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include methylated piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Chloromethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in drug development.

Key Case Studies

- Synthesis of Dual Inhibitors for Alzheimer's Disease : Research has shown that derivatives of this compound can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. These inhibitors are being explored as potential treatments for Alzheimer's disease due to their ability to enhance cognitive function by increasing acetylcholine levels in the brain .

- Anticancer Agents : The compound has also been investigated for its role in synthesizing anticancer agents. For instance, modifications of the piperidine structure have led to compounds that exhibit significant cytotoxicity against various cancer cell lines, demonstrating its potential in oncology .

Agrochemical Applications

In agrochemistry, this compound is utilized to develop herbicides and insecticides. Its reactivity allows for the introduction of various functional groups that enhance biological activity.

Key Findings

- Insecticidal Activity : Studies indicate that derivatives synthesized from this compound exhibit potent insecticidal properties against common agricultural pests. The structure-activity relationship (SAR) studies have shown that modifications can lead to increased efficacy and reduced toxicity to non-target organisms .

Material Science

The compound is also used in the production of polymers and coatings due to its reactive chloromethyl group, which can participate in further chemical reactions.

Applications in Material Development

- Polymer Synthesis : The chloromethyl group allows for cross-linking reactions that are essential in creating durable polymeric materials used in coatings and adhesives .

The biological implications of this compound extend beyond its use as a pharmaceutical intermediate. It has been shown to interact with various biological systems.

Biological Activities Overview

- Anti-inflammatory Properties : Compounds derived from this piperidine have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical targets in managing inflammatory diseases .

- Toxicological Profile : While some studies indicate potential carcinogenic risks at high doses, comprehensive assessments suggest that the compound poses limited risk under controlled conditions .

Mecanismo De Acción

The mechanism of action of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property is exploited in medicinal chemistry to design compounds that can modify specific targets, such as enzymes or receptors, thereby altering their activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.

Receptors: It can bind to receptors and modulate their signaling pathways.

DNA: The compound can alkylate DNA, leading to changes in gene expression and cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(chloromethyl)piperidine hydrochloride and related compounds:

Structural and Reactivity Differences

Piperidine vs. Pyridine :

- Piperidine derivatives (saturated ring) exhibit higher basicity (pKa ~11) compared to pyridine analogs (pKa ~5), affecting solubility and reactivity in acidic environments .

- The aromatic pyridine ring in 4-(chloromethyl)pyridine HCl facilitates electrophilic substitution, whereas piperidine’s saturated ring favors nucleophilic alkylation reactions .

Substituent Position :

- In pyridine derivatives, the 4-position chloromethyl group (as in 4-(chloromethyl)pyridine HCl ) shows higher stability in alkylation reactions compared to the 2-position isomer due to reduced steric hindrance .

Actividad Biológica

4-(Chloromethyl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including analgesic, antidepressant, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a piperidine ring with a chloromethyl group attached, which is known to influence its reactivity and biological activity. The presence of the chloromethyl group suggests potential alkylating properties, allowing it to interact with various biological targets.

1. Analgesic Properties

Research indicates that this compound may exhibit analgesic effects. Its structural similarity to other known analgesics suggests that it could modulate pain pathways effectively. Studies have shown that compounds with similar piperidine structures often possess pain-relieving properties, although specific data on this compound's efficacy remains limited.

2. Antidepressant Effects

The compound has also been investigated for its antidepressant potential. It shares features with certain antidepressants that act on neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that derivatives of piperidine can influence mood regulation, although direct evidence for this compound is still emerging .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in several studies. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that derivatives of this compound could suppress COX-2 activity, indicating potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

- Neurotransmitter Receptors : Its structural characteristics may allow it to bind to receptors involved in pain and mood regulation.

- COX Enzymes : The inhibition of COX enzymes suggests a mechanism for reducing inflammation and associated pain.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Studies focusing on:

- In vivo models : To assess the effectiveness and safety in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and reduced side effects.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 4-(chloromethyl)piperidine hydrochloride in laboratory settings?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting piperidine derivatives with chloromethylating agents (e.g., chloromethyl chloride) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). Purification is achieved through recrystallization using ethanol or methanol, or via column chromatography with silica gel and a gradient of ethyl acetate/hexane . For hydrochloride salt formation, gaseous HCl is introduced into the reaction mixture, followed by vacuum drying .

Basic: What safety protocols are critical for handling and storing this compound?

Answer:

- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release.

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizing agents or moisture to prevent decomposition .

- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Follow institutional guidelines for hazardous waste .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation:

- NMR: NMR (DMSO-d6) shows peaks at δ 3.4–3.6 (piperidine CH2), δ 4.2 (chloromethyl CH2), and δ 1.5–2.0 (piperidine ring protons) .

- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 178.6 (base peak) and fragment ions at m/z 141 (loss of HCl) .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Answer:

The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Nucleophiles (e.g., amines, thiols) attack the electrophilic carbon, displacing the chloride leaving group. Steric hindrance is minimal, but solvent polarity (e.g., DMF) enhances reaction rates by stabilizing the transition state. Computational studies suggest a reaction activation energy of ~25–30 kJ/mol, consistent with SN2 pathways .

Advanced: How does pH and temperature influence the stability of this compound?

Answer:

- pH Stability: The compound is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline environments (pH > 8), forming 4-(hydroxymethyl)piperidine.

- Thermal Stability: Decomposition occurs above 150°C, releasing HCl and forming piperidine derivatives. Store at ≤25°C to prevent thermal degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies often arise from:

- Solvent Choice: Polar aprotic solvents (DMF) yield >80%, while non-polar solvents (toluene) drop to 50–60% due to poor solubility.

- Reaction Time: Optimal yields are achieved at 12–16 hours; shorter times (<8 hours) result in incomplete substitution.

Validate methods via controlled reproducibility studies and HPLC purity checks .

Advanced: What strategies are recommended for identifying and quantifying impurities in this compound?

Answer:

- Impurity Profiling: Use HPLC-MS to detect common byproducts like 4-(hydroxymethyl)piperidine (retention time: 6.2 min) or unreacted starting materials.

- Quantification: Calibrate against reference standards (e.g., USP-grade impurities) and apply the limit of quantification (LOQ) at 0.1% w/w .

Advanced: What computational tools can predict the biological activity of 4-(chloromethyl)piperidine derivatives?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like GABA receptors or ion channels.

- QSAR Models: Train models on PubChem bioassay data (AID 1259351) to predict cytotoxicity or receptor affinity .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to reduce reaction times and temperatures .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Heat Management: Exothermic reactions require jacketed reactors with precise temperature control (±2°C).

- Purification at Scale: Replace column chromatography with fractional crystallization or continuous flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.